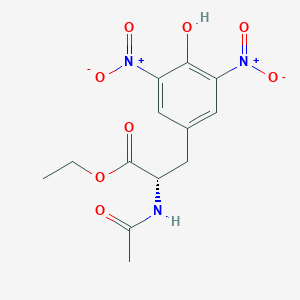

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSFXFJUJDOSND-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29358-99-4 | |

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro-, etyhl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine, engineered for specific applications in biochemical and pharmaceutical research. The introduction of two nitro groups to the phenolic ring and the esterification of the carboxyl group significantly alter its chemical properties, rendering it a valuable tool for investigating post-translational modifications, particularly those involving nitrotyrosine, and in the fields of protein engineering and drug design. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, methods for analytical characterization, its known biological interactions, and essential safety and handling guidelines.

Introduction: A Molecule Designed for Inquiry

This compound, with the IUPAC name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate, is a synthetically modified amino acid derivative. The core L-tyrosine structure is modified in three key ways: acetylation of the alpha-amino group, dinitration of the aromatic ring at positions 3 and 5, and esterification of the carboxyl group with ethanol. These modifications are not arbitrary; they are deliberately introduced to modulate the molecule's reactivity, solubility, and interaction with biological systems.

The presence of the nitro groups makes it an analogue of 3-nitrotyrosine, a biomarker for oxidative stress. This allows researchers to use this compound as a probe in studies related to nitrative stress and its pathological consequences. The ethyl ester group increases the compound's hydrophobicity, which can enhance its permeability across cellular membranes compared to its non-esterified counterpart, expanding its utility in cell-based assays.[] The N-acetyl group protects the amino terminus, preventing unwanted side reactions and making it suitable for specific applications in peptide synthesis and modification studies.[]

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source |

| CAS Number | 29358-99-4 | [2][3] |

| Molecular Formula | C₁₃H₁₅N₃O₈ | [][3] |

| Molecular Weight | 341.28 g/mol | [] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | [] |

| Synonyms | Ac-Tyr{3,5-(NO₂)₂}-OEt, Ac-3,5-dinitro-Tyr-OEt | [] |

| Appearance | Expected to be a solid, likely pale yellow, due to the nitro-aromatic system. | Inferred from related compounds |

| Storage | Store at 2-8 °C. | [] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-tyrosine. The following protocol is based on established chemical transformations for amino acid modification, including a historical method for the synthesis of related dinitro-tyrosine derivatives.[4]

Synthesis Workflow

Caption: A three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Acetyl-L-tyrosine

-

Disperse L-tyrosine in water.

-

Slowly add a 30% sodium hydroxide solution dropwise with stirring until the L-tyrosine is completely dissolved, maintaining an alkaline pH.

-

Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concomitant addition of 30% sodium hydroxide solution.

-

After the addition of acetic anhydride is complete, continue stirring at room temperature for 1-2 hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7 to precipitate the N-Acetyl-L-tyrosine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-Acetyl-3,5-dinitro-L-tyrosine

-

Carefully add N-Acetyl-L-tyrosine in portions to a stirred mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the nitration is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture onto crushed ice to precipitate the dinitrated product.

-

Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure N-Acetyl-3,5-dinitro-L-tyrosine.[4]

Step 3: Synthesis of this compound

-

Suspend N-Acetyl-3,5-dinitro-L-tyrosine in anhydrous ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol and thionyl chloride under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques. While some suppliers do not provide analytical data for this specific compound[5], the following methods are standard for the characterization of similar molecules.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a gradient elution system of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective. Detection can be performed using a UV-Vis detector, as the dinitrated aromatic ring will have strong absorbance in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation. The expected proton signals for a related compound, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, have been reported and can be used as a reference for interpreting the spectrum of the dinitrated analogue.[6] Key expected signals for this compound would include:

-

A triplet and a quartet for the ethyl ester protons.

-

A singlet for the acetyl methyl protons.

-

Doublets of doublets for the diastereotopic β-protons of the tyrosine side chain.

-

A multiplet for the α-proton.

-

Singlets for the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would correspond to the calculated molecular weight of 341.28 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the amide, the C=O bonds of the amide and ester, and the N-O bonds of the nitro groups.

Biological Activity and Applications in Research

This compound is primarily utilized as a research chemical. Its biological activity is intrinsically linked to its structural features.

A Tool for Studying Nitrative Stress

As an analogue of nitrotyrosine, this compound is a valuable tool in studies of oxidative and nitrative stress. It can be used as a standard in analytical methods for detecting nitrotyrosine in biological samples and as a probe to study the interactions of nitrated proteins. The increased hydrophobicity due to the ethyl ester may facilitate its use in cellular models of nitrative stress.[]

Applications in Protein Engineering and Drug Design

Researchers in protein engineering and drug design can employ this compound to investigate enzyme specificity and cellular signaling mechanisms.[] The bulky and electron-withdrawing nitro groups can be used to probe the steric and electronic requirements of enzyme active sites.

Enzyme Inhibition

While the non-esterified N-Acetyl-3,5-dinitro-L-tyrosine has been reported as a pepsin inhibitor[2], the primary utility of the ethyl ester form in this context would likely be as a substrate for proteases and esterases in enzymatic assays. The hydrolysis of the ester bond can be monitored to determine enzyme activity.

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place (2-8 °C).[]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion

This compound is a highly modified amino acid derivative with specialized applications in scientific research. Its unique chemical structure, combining a protected amino terminus, a dinitrated aromatic ring, and an esterified carboxyl group, makes it a valuable tool for investigating nitrative stress, probing enzyme mechanisms, and in drug design. Researchers utilizing this compound should have a thorough understanding of its properties, synthesis, and handling requirements to ensure its effective and safe use in the laboratory.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. PMC. Retrieved from [Link]

-

Chalmers, J. H., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3432. Retrieved from [Link]

Sources

- 2. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

This guide provides a comprehensive technical overview of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4), a specialized amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and potential applications, with a focus on its role as a tool in studying protein nitration and oxidative stress.

Introduction: Understanding the Molecular Architecture and Rationale for Use

This compound is a synthetically modified amino acid derived from L-tyrosine. Its structure is characterized by three key modifications, each conferring specific properties that are advantageous in a research context:

-

N-acetylation: The acetylation of the alpha-amino group protects it from participating in peptide bond formation, making the compound suitable for use in peptide synthesis and modification studies where site-specific reactions are desired.

-

Dinitration of the Phenyl Ring: The two nitro groups (-NO2) at positions 3 and 5 of the tyrosine's phenyl ring are strong electron-withdrawing groups. This dinitration is the most functionally significant modification, rendering the compound a stable mimic of 3-nitrotyrosine, a biomarker of oxidative and nitrative stress.

-

Ethyl Esterification: The esterification of the carboxyl group to an ethyl ester increases the hydrophobicity of the molecule. This can enhance its permeability across cell membranes, a valuable attribute for cellular-based assays.[]

The presence of these modifications makes this compound a valuable tool for investigating the biological consequences of protein nitration, a post-translational modification implicated in various pathological conditions.[][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is essential for its effective application in experimental settings.

| Property | Value | Source |

| CAS Number | 29358-99-4 | [][3] |

| Molecular Formula | C13H15N3O8 | [][3] |

| Molecular Weight | 341.28 g/mol | [] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | [] |

| Storage | 2-8 °C | [] |

Synthesis of this compound

The synthesis of this compound can be approached as a multi-step process, starting from the readily available amino acid L-tyrosine. The following is a logical synthetic pathway based on established chemical transformations.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into three main stages: protection of the functional groups, nitration of the aromatic ring, and finally, esterification.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: N-Acetylation of L-Tyrosine

The first step involves the protection of the amino group of L-tyrosine by acetylation. This is a standard procedure in peptide chemistry.

-

Disperse L-tyrosine in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the carboxylic acid and increase solubility.

-

Add acetic anhydride dropwise to the solution while maintaining a controlled pH (typically between 8 and 10) and temperature.

-

After the reaction is complete, acidify the solution to precipitate the N-acetyl-L-tyrosine product.

-

The crude product can be purified by recrystallization.

Step 2: Esterification of N-Acetyl-L-tyrosine

The carboxyl group of N-acetyl-L-tyrosine is then esterified to form the ethyl ester.

-

Dissolve N-acetyl-L-tyrosine in ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Reflux the mixture to drive the Fischer esterification reaction to completion.

-

After cooling, the excess ethanol and catalyst are removed, and the product, N-acetyl-L-tyrosine ethyl ester, is isolated and purified.

Step 3: Dinitration of N-Acetyl-L-tyrosine ethyl ester

The final step is the nitration of the aromatic ring. This reaction must be carried out under carefully controlled conditions to achieve the desired 3,5-dinitration.

-

Dissolve N-acetyl-L-tyrosine ethyl ester in a suitable solvent, such as glacial acetic acid or sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed.

-

The reaction is then quenched by pouring it onto ice, which precipitates the crude this compound.

-

The final product is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its primary role in research is as a stable analog of 3-nitrotyrosine, a marker of nitrative stress.

A Tool for Studying Protein Nitration

Protein tyrosine nitration is a post-translational modification that occurs under conditions of oxidative and nitrative stress.[2] It involves the addition of a nitro group to one of the two ortho carbons of the tyrosine ring. This modification can have significant consequences for protein structure and function, including enzyme inhibition and altered signaling pathways.[2]

This compound can be used as a reference compound in analytical techniques like HPLC and mass spectrometry to identify and quantify nitrated proteins in biological samples.[4]

Potential for Enzyme Inhibition Studies

The non-esterified form, N-Acetyl-3,5-dinitro-L-tyrosine, has been identified as a pepsin inhibitor.[5] It is plausible that the ethyl ester derivative may also exhibit inhibitory activity against pepsin and other proteases, although this would need to be experimentally verified. The dinitro-tyrosine moiety can mimic a substrate or bind to the active site of enzymes, leading to competitive or non-competitive inhibition.

Experimental Protocols and Applications

The primary application of this compound is in research settings focused on oxidative stress and protein modification.

In Vitro Protein Nitration Assay

This compound can be used as a standard in in vitro assays to study the kinetics and mechanisms of protein nitration by various nitrating agents, such as peroxynitrite.

Objective: To quantify the formation of nitrated proteins in the presence of a nitrating agent using this compound as a standard.

Materials:

-

Target protein (e.g., bovine serum albumin)

-

Peroxynitrite (or another nitrating agent)

-

This compound

-

Phosphate-buffered saline (PBS)

-

HPLC system with a UV detector

Protocol:

-

Prepare a stock solution of the target protein in PBS.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Incubate the target protein with the nitrating agent for a defined period.

-

Stop the reaction by adding a quenching agent.

-

Hydrolyze the protein samples to release the amino acids.

-

Analyze the hydrolyzed protein samples and the standard solutions by HPLC to identify and quantify the amount of 3-nitrotyrosine formed in the protein samples by comparing it to the retention time and peak area of the standard.

Cellular Assays for Oxidative Stress

Due to its increased hydrophobicity, the ethyl ester form may be suitable for use in cell-based assays to study the cellular response to nitrative stress.

Sources

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, a critical tool for researchers in drug development, biochemistry, and proteomics. We will delve into its synthesis, detailed analytical characterization, and practical applications, with a focus on the scientific principles underpinning these methodologies.

Introduction: The Significance of a Nitrated Tyrosine Derivative

This compound is a modified amino acid derivative that serves as a valuable molecular probe in various biochemical contexts. The introduction of two nitro groups onto the phenyl ring of N-acetyl-L-tyrosine ethyl ester dramatically alters its electronic and steric properties. This modification makes it a useful tool for investigating processes related to oxidative stress, where the formation of nitrotyrosine is a key biomarker.[] Furthermore, its structural characteristics allow it to be employed in the study of enzyme kinetics and as a building block in peptide synthesis.[] The ethyl ester and N-acetyl groups enhance its hydrophobicity, which can improve membrane permeability in cellular studies.[]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Value | Source |

| Molecular Weight | 341.28 g/mol | [] |

| Molecular Formula | C13H15N3O8 | [] |

| CAS Number | 29358-99-4 | |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | [] |

| Synonyms | Ac-Tyr{3,5-(NO2)2}-OEt; Ac-3,5-dinitro-Tyr-OEt | [] |

| Storage | 2-8 °C | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, N-acetyl-L-tyrosine ethyl ester. The following protocol is based on established nitration chemistry of tyrosine derivatives.

Experimental Protocol: Synthesis

Materials:

-

N-acetyl-L-tyrosine ethyl ester

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Crushed Ice

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve N-acetyl-L-tyrosine ethyl ester in concentrated sulfuric acid at 0-5°C with constant stirring in an ice bath. The sulfuric acid acts as a solvent and a catalyst.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.

-

Carefully pour the reaction mixture onto crushed ice. This will precipitate the dinitrated product.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water to remove residual acid.

-

Recrystallize the product from ethanol to obtain purified this compound.

Causality of Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile responsible for nitration.

-

The low reaction temperature controls the rate of the exothermic nitration reaction and minimizes the formation of unwanted byproducts.

-

Precipitation on ice provides a rapid and efficient method for isolating the product from the reaction mixture.

-

Recrystallization is a standard purification technique for solid organic compounds, ensuring the removal of impurities.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for its use in research. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of this compound, adapted from methods for similar nitrated compounds.[2][3]

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Linear gradient to 95% A, 5% B

-

35-40 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm (for the phenyl ring) and 357 nm (characteristic for nitrotyrosine).[4]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase.

Trustworthiness of the Protocol:

-

The use of a C18 column provides good separation for moderately polar compounds.

-

A gradient elution allows for the efficient separation of the target compound from potential impurities.

-

Dual-wavelength detection enhances specificity; the absorbance at 357 nm is characteristic of the nitrated phenol moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural integrity of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation and Conditions:

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Positive or negative ion mode. Positive mode will detect the [M+H]⁺ or [M+Na]⁺ ions, while negative mode will detect the [M-H]⁻ ion.

-

Infusion: The sample can be directly infused or introduced via an HPLC system.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing fragmentation patterns. Expected fragments would correspond to the loss of the ethyl ester, the acetyl group, and the nitro groups.

Expected Results:

-

Full Scan MS: A peak corresponding to the calculated molecular weight (e.g., m/z 342.09 for [M+H]⁺).

-

MS/MS Fragmentation: Characteristic losses such as -45 (ethoxy), -42 (acetyl), and -46 (NO₂).

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound has several applications, primarily related to its nature as a stable, modified amino acid.

Use as a Biomarker and in Oxidative Stress Studies

Nitrotyrosine is a well-established biomarker for oxidative and nitrative stress.[] The dinitrated form can be used as a standard in the development of analytical methods to detect and quantify nitrated proteins in biological samples.

Enzyme Assays

This compound can be used to probe the active sites of enzymes, particularly proteases and kinases. It can act as a substrate, an inhibitor, or a spectroscopic probe. The following is a generalized protocol for its use in an enzyme inhibition assay.

Experimental Protocol: Enzyme Inhibition Assay

Materials:

-

Target enzyme (e.g., a protease or kinase)

-

Substrate for the target enzyme

-

This compound (as a potential inhibitor)

-

Assay buffer

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the different concentrations of the dinitrated compound. Include a control with no inhibitor.

-

Incubate for a predetermined time to allow for binding between the enzyme and the inhibitor.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress using a plate reader (e.g., by measuring absorbance or fluorescence).

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Rationale:

-

This assay determines the concentration of the dinitrated compound required to inhibit 50% of the enzyme's activity (IC₅₀).

-

The results can provide insights into the mechanism of inhibition and the structure-activity relationship of the compound.

Caption: Role of protein nitration in signaling and the potential inhibitory action of this compound.

Conclusion

This compound is a versatile chemical tool with significant applications in the study of oxidative stress and enzyme mechanisms. Its synthesis is straightforward, and it can be reliably characterized using standard analytical techniques such as HPLC and mass spectrometry. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their work.

References

-

Chalmers, J. H., & Harington, C. R. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 715. [Link]

-

Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 136-142. [Link]

-

Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ReCiPP, 2(2), 1-8. [Link]

-

Kaur, S., & Halliwell, B. (1994). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 91(12), 5262-5266. [Link]

-

Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ResearchGate. [Link]

-

Wang, Y., & Mabury, S. A. (2011). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 401(1), 257-264. [Link]

-

Kruppa, G. H., & Schoen, A. E. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Journal of the American Society for Mass Spectrometry, 21(8), 1426-1434. [Link]

-

Zhang, H., & Li, L. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(2), 132-143. [Link]

Sources

The Role of 3-Nitrotyrosine in Oxidative Stress: A Technical Guide for Researchers

This guide provides an in-depth exploration of 3-nitrotyrosine (3-NT), a key biomarker of oxidative and nitrosative stress. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms of 3-NT formation, its profound pathological implications, and detailed methodologies for its detection and quantification. Our focus is on providing not just procedural steps but the scientific rationale that underpins these advanced analytical techniques.

Introduction: The Landscape of Oxidative and Nitrosative Stress

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts.[1][2] Under physiological conditions, a delicate balance is maintained by endogenous antioxidant systems. However, an overproduction of ROS or a compromised antioxidant defense leads to a state of oxidative stress, characterized by damage to lipids, proteins, and nucleic acids.[2]

Concurrently, reactive nitrogen species (RNS), derived from nitric oxide (•NO), play a crucial role in a similar cascade of cellular damage, termed nitrosative stress. A key event in nitrosative stress is the post-translational modification of proteins through the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine.[3][4] This modification is not merely a marker of damage but an active participant in the pathology of numerous diseases.[5][6]

The Genesis of 3-Nitrotyrosine: A Chemical Perspective

The formation of 3-nitrotyrosine is a multi-step process primarily driven by the reaction of tyrosine residues with potent nitrating agents, most notably peroxynitrite (ONOO⁻).[3][4] Peroxynitrite itself is formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[3]

The primary pathways leading to the formation of 3-nitrotyrosine are:

-

Peroxynitrite-Mediated Nitration: Peroxynitrite, in its protonated form (ONOOH), can undergo homolytic cleavage to form nitrogen dioxide (•NO₂) and the hydroxyl radical (•OH). The nitrogen dioxide radical can then react with a tyrosyl radical to form 3-nitrotyrosine.[3]

-

Myeloperoxidase-Catalyzed Nitration: In inflammatory settings, the enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), which subsequently nitrates tyrosine residues.[6]

The addition of a nitro group (-NO₂) to the ortho position of the phenolic hydroxyl group of tyrosine significantly alters its physicochemical properties.[4][7] This includes a decrease in the pKa of the hydroxyl group, which can disrupt hydrogen bonding and phosphorylation events, thereby impacting protein structure and function.[1]

Caption: Formation pathways of 3-Nitrotyrosine.

Pathophysiological Significance of Protein Nitration

The accumulation of 3-nitrotyrosine is implicated in a wide array of pathological conditions, serving as a crucial link between oxidative/nitrosative stress and disease progression.

Neurodegenerative Diseases

Elevated levels of 3-nitrotyrosine have been consistently observed in neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9][10] In the context of AD, increased 3-nitrotyrosine is found in the hippocampus and inferior parietal lobule, regions critically involved in memory and cognitive function.[10] Studies have shown that the concentration of 3-nitrotyrosine in the cerebrospinal fluid of AD patients is significantly higher than in age-matched controls.[11] This modification can impair the function of key neuronal proteins, contributing to synaptic dysfunction and neuronal cell death.[5][6]

Cardiovascular Diseases

Protein nitration is a significant contributor to the pathogenesis of cardiovascular diseases, including atherosclerosis and hypertension.[12][13] Elevated levels of 3-nitrotyrosine are detected in atherosclerotic plaques and in the plasma of patients with coronary artery disease.[12][13][14] For instance, nitration of apolipoprotein A-I (ApoA-I), the major protein component of high-density lipoprotein (HDL), can impair its anti-atherogenic functions.[14]

| Disease | Tissue/Fluid | 3-Nitrotyrosine Levels (Patient vs. Control) | Reference(s) |

| Alzheimer's Disease | Cerebrospinal Fluid | >6-fold increase | [11] |

| Hippocampus | Significantly elevated | [10] | |

| Atherosclerosis | Atherosclerotic Vessels | 46.6 ± 23.3 vs. 15.8 ± 2.5 nmol/mg protein | [12] |

| Aortic Lesions (ApoA-I deficient mice) | 2.6 ± 0.4 vs. 0.4 ± 0.1 mmol/mol tyrosine | [15] | |

| Coronary Artery Bypass Surgery | Coronary Sinus Plasma | 2.167 ± 0.177 nM (post-CPB) vs. 1.494 ± 0.107 nM (pre-CPB) | [16] |

Disruption of Cellular Signaling

Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, regulating everything from cell growth and differentiation to metabolism. The nitration of tyrosine residues can directly interfere with these signaling pathways.[6][17] By altering the charge and structure of the tyrosine residue, nitration can prevent its phosphorylation by kinases, effectively blocking downstream signaling cascades.[1] For example, nitration of the TrkB receptor has been shown to impair Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for neuronal plasticity.[18] Furthermore, nitration of protein kinase G-1α at tyrosine 247 attenuates its activity by reducing its affinity for cGMP, a key second messenger.[19][20]

Caption: Inhibition of TrkB receptor signaling by tyrosine nitration.

Methodologies for the Detection and Quantification of 3-Nitrotyrosine

The accurate measurement of 3-nitrotyrosine in biological samples is paramount for understanding its role in disease and for the development of targeted therapeutics. Several robust methods are available, each with its own set of advantages and considerations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 3-nitrotyrosine due to its high sensitivity and specificity.[21][22][23] This technique allows for the precise measurement of both free and protein-bound 3-nitrotyrosine.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-nitrotyrosine).[22]

-

Precipitate proteins by adding 200 µL of ice-cold acetone.[22]

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

For protein-bound 3-nitrotyrosine, the protein pellet is subjected to acid or alkaline hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release the amino acids.[24][25]

-

-

LC Separation:

-

Reconstitute the dried extract in mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for 3-nitrotyrosine and the internal standard. For 3-nitrotyrosine, a common transition is m/z 227.2 → 181.1.[26]

-

Caption: LC-MS/MS workflow for 3-nitrotyrosine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the quantification of 3-nitrotyrosine, particularly for screening large numbers of samples.[27][28][29][30] Both competitive and sandwich ELISA formats are available.

-

Plate Preparation:

-

Use a microplate pre-coated with a 3-nitrotyrosine antibody.[29]

-

-

Sample and Standard Incubation:

-

Add standards and samples to the wells.

-

Add a known amount of biotinylated 3-nitrotyrosine to each well. This will compete with the 3-nitrotyrosine in the sample for binding to the antibody.[28]

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the plate several times with a wash buffer to remove unbound reagents.[27]

-

-

Detection:

-

Add streptavidin-HRP conjugate to each well and incubate.[31]

-

Wash the plate to remove unbound conjugate.

-

Add a TMB substrate solution. The color development is inversely proportional to the amount of 3-nitrotyrosine in the sample.[31]

-

Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm.[27]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 3-nitrotyrosine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

The formation of 3-nitrotyrosine is a critical event in the pathophysiology of a multitude of diseases driven by oxidative and nitrosative stress. Its role as both a biomarker and a mediator of cellular dysfunction underscores its importance in biomedical research and drug development. The methodologies outlined in this guide provide robust and reliable means for the detection and quantification of this important post-translational modification.

Future research should focus on the development of more sensitive and specific analytical techniques, the identification of novel protein targets of nitration, and the elucidation of the precise signaling pathways disrupted by this modification. A deeper understanding of the role of 3-nitrotyrosine in disease will undoubtedly pave the way for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative and nitrosative stress.

References

- Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550-559.

- Turan, B., Tuncay, E., Vassort, G., & Mercan, D. (2003). 3-Nitrotyrosine in atherosclerotic blood vessels. Acta Histochemica, 105(2), 139-145.

- Figueroa, J., & Radi, R. (2019).

- Radi, R. (2012). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of chemical research, 46(2), 550-559.

- Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550-559.

- Ryberg, H., Söderling, A. S., Davidsson, P., Blennow, K., Caidahl, K., & Persson, L. I. (2004). Cerebrospinal fluid levels of free 3-nitrotyrosine are not elevated in the majority of patients with amyotrophic lateral sclerosis or Alzheimer's disease.

- Lee, K., & Park, J. W. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB reports, 41(3), 194–203.

- Hensley, K., Williamson, K. S., & Floyd, R. A. (1998). Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation. Journal of Neuroscience, 18(20), 8126-8132.

- Evans, R. W., Shatwell, K. P., & Smith, C. C. (1996). Do Human Atherosclerotic Lesions Contain Nitrotyrosine?.

- Pennathur, S., Bergt, C., Shao, B., Byun, J., Kinter, M., & Heinecke, J. W. (2004). Increased Protein Nitration Burden in the Atherosclerotic Lesions and Plasma of Apolipoprotein A-I–Deficient Mice.

- Pennathur, S., Bergt, C., Shao, B., Byun, J., Kinter, M., & Heinecke, J. W. (2004). Increased Protein Nitration Burden in the Atherosclerotic Lesions and Plasma of Apolipoprotein A-I–Deficient Mice.

- Tavori, H., & Fogelman, A. M. (2014). 3-Nitrotyrosine Modified Proteins in Atherosclerosis.

- Hui, Y., Wong, M., Zhao, S., Love, J. A., Ansley, D. M., & Chen, D. D. (2012). A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery. Electrophoresis, 33(4), 697–704.

- Tohgi, H., Abe, T., Yamazaki, K., Murata, T., Ishizaki, E., & Isobe, C. (1999). Alterations of 3-nitrotyrosine concentration in the cerebrospinal fluid during aging and in patients with Alzheimer's disease. Neuroscience letters, 269(1), 52–54.

-

AFG Scientific. (n.d.). 3-NT(3-Nitrotyrosine) ELISA Kit. Retrieved from [Link]

- Zhou, J., & Yang, Y. (2013). Factors influencing protein tyrosine nitration – structure-based predictive models. Journal of visualized experiments : JoVE, (78), e50625.

-

ResearchGate. (n.d.). Structural analysis of nitrated tyrosine residues based on PDB X-ray crystal structures. Retrieved from [Link]

- Wang, Y., Zhang, Y., & Zhang, X. (2015). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry.

- Yakovlev, V. A., & Mikkelsen, R. B. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Journal of receptor and signal transduction research, 30(5), 320–330.

-

ResearchGate. (2025). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry. Retrieved from [Link]

- Yakovlev, V. A., & Mikkelsen, R. B. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Journal of receptor and signal transduction research, 30(5), 320–330.

- Wang, P., & Yang, J. (2019). Site selectivity for protein tyrosine nitration: insights from features of structure and topological network. Molecular Omics, 15(4), 285-294.

- Castrén, E., & Casarotto, P. C. (2022). Nitric oxide-induced tyrosine nitration of TrkB impairs BDNF signaling and restrains neuronal plasticity. bioRxiv.

- Kobia, F. M., & El-Dwairi, A. (2014). Nitration of Tyrosine 247 Inhibits Protein Kinase G-1α Activity by Attenuating Cyclic Guanosine Monophosphate Binding. Journal of Biological Chemistry, 289(11), 7726-7737.

- Kobia, F. M., & El-Dwairi, A. (2014). Nitration of tyrosine 247 inhibits protein kinase G-1α activity by attenuating cyclic guanosine monophosphate binding. The Journal of biological chemistry, 289(11), 7726–7737.

-

Immundiagnostik AG. (n.d.). Nitrotyrosine ELISA. Retrieved from [Link]

- Wenzel, P., & Daiber, A. (2016). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants (Basel, Switzerland), 5(4), 40.

- Tsikas, D. (2000). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Journal of chromatography.

- Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550-559.

- Tsikas, D., & Böger, R. H. (2000). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. The Biochemical journal, 345(3), 453–458.

-

ResearchGate. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Retrieved from [Link]

-

Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

- Skoczyński, M., & Tabola, R. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules (Basel, Switzerland), 25(21), 5158.

- Sultana, R., & Butterfield, D. A. (2007). Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease. Brain research, 1148, 243–248.

-

U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]

- Sultana, R., & Butterfield, D. A. (2007). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. Brain research, 1148, 243–248.

Sources

- 1. bmbreports.org [bmbreports.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cerebrospinal fluid levels of free 3-nitrotyrosine are not elevated in the majority of patients with amyotrophic lateral sclerosis or Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Alterations of 3-nitrotyrosine concentration in the cerebrospinal fluid during aging and in patients with Alzheimer's disease / Neuroscience Letters, 1999 [sci-hub.box]

- 12. 3-Nitrotyrosine in atherosclerotic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery | UBC Chemistry [chem.ubc.ca]

- 17. scispace.com [scispace.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Nitration of Tyrosine 247 Inhibits Protein Kinase G-1α Activity by Attenuating Cyclic Guanosine Monophosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitration of tyrosine 247 inhibits protein kinase G-1α activity by attenuating cyclic guanosine monophosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. usp.org [usp.org]

- 26. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eaglebio.com [eaglebio.com]

- 28. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]

- 29. mybiosource.com [mybiosource.com]

- 30. 3-Nitrotyrosine ELISA Kit (ab116691) | Abcam [abcam.com]

- 31. 3-NT(3-Nitrotyrosine) ELISA Kit – AFG Scientific [afgsci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Protein Nitration Research

Foreword: The Significance of the Nitro-Proteome

Protein nitration, the addition of a nitro (-NO₂) group to tyrosine residues, is a post-translational modification (PTM) that has transitioned from being considered a mere marker of cellular damage to a significant player in cellular signaling and pathophysiology.[1] This modification, leading to the formation of 3-nitrotyrosine, is a hallmark of "nitroxidative stress," a state where the balance between reactive nitrogen species (RNS) and antioxidant defenses is disrupted.[2][3] Understanding the mechanisms, consequences, and detection of protein nitration is paramount for researchers in fields ranging from neurobiology to cardiovascular medicine and oncology, as it offers insights into disease pathogenesis and potential therapeutic targets.[4][5] This guide provides a comprehensive overview of the core principles and methodologies in protein nitration research, designed for scientists and drug development professionals seeking to navigate this complex and dynamic field.

Part 1: The Biochemical Foundations of Protein Nitration

The formation of 3-nitrotyrosine in a biological system is not a random event but a consequence of specific chemical reactions and cellular environments.[6] The selectivity of which proteins and which tyrosine residues are nitrated is influenced by the local concentration of nitrating species, the protein's structure, and its subcellular location.[2]

The Central Role of Peroxynitrite

The primary nitrating agent in most biological contexts is peroxynitrite (ONOO⁻).[7][8] It is formed from the near-diffusion-controlled reaction between two other radical species: nitric oxide (•NO) and superoxide (•O₂⁻).[9]

-

Nitric Oxide (•NO): A key signaling molecule produced by nitric oxide synthases (NOS). Under normal physiological conditions, •NO regulates processes like vasodilation. However, overproduction, often by inducible NOS (iNOS) during inflammation, provides a substrate for peroxynitrite formation.[7]

-

Superoxide (•O₂⁻): A reactive oxygen species (ROS) generated from various sources, including mitochondrial respiration and NADPH oxidases.[9]

The rapid reaction between •NO and •O₂⁻ to form peroxynitrite is a critical juncture where the physiological signaling of •NO is diverted towards a pro-oxidant pathway.[2][9]

Mechanisms of Tyrosine Nitration

Once formed, peroxynitrite and its derivatives can nitrate tyrosine residues through several mechanisms, which are predominantly free-radical mediated.[10]

-

Peroxynitrite-Dependent Radical Pathway: Peroxynitrite itself does not directly react with tyrosine.[9] Instead, in the presence of carbon dioxide (CO₂), it forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which rapidly homolyzes to generate nitrogen dioxide radical (•NO₂) and carbonate radical anion (CO₃•⁻).[10][11] Both of these radicals are potent one-electron oxidants that can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical (Tyr•).[10]

-

Heme Peroxidase-Catalyzed Pathway: Heme peroxidases, such as myeloperoxidase (MPO), can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to produce •NO₂.[12][13] This pathway is particularly relevant in inflammatory settings where MPO is released by neutrophils.[12]

The tyrosyl radical (Tyr•) is a key intermediate. It can then react with •NO₂ to form the stable 3-nitrotyrosine product.[10] The two-step nature of this process—oxidation to a tyrosyl radical followed by nitration—is a fundamental concept in understanding the selectivity of this modification.[13]

Biological Consequences of Protein Nitration

The addition of a bulky, electron-withdrawing nitro group to the tyrosine ring alters its physicochemical properties, including its pKa, redox potential, and hydrophobicity.[2][14] These changes can have profound effects on protein structure and function:

-

Loss of Function: Nitration can directly inactivate enzymes. For example, nitration of manganese superoxide dismutase (MnSOD) impairs its antioxidant activity, creating a vicious cycle of further oxidative stress.[1][15]

-

Gain of Function: In some cases, nitration can lead to a gain of pathological function. Nitration of fibrinogen, for instance, can promote abnormal blood clotting.[3][15]

-

Disruption of Signaling: Tyrosine phosphorylation is a critical signaling mechanism. Nitration of a tyrosine residue can prevent its phosphorylation, thereby disrupting signaling cascades.[6]

-

Immunogenicity: Nitrated proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses.[8]

The accumulation of nitrated proteins is associated with a wide range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as cardiovascular diseases and atherosclerosis.[5][15][16]

Part 2: Methodologies for the Detection and Analysis of Protein Nitration

The detection of protein nitration presents a significant analytical challenge due to the low abundance of this modification in vivo.[17][18] Successful investigation requires sensitive and specific methodologies.

A Comparative Overview of Detection Techniques

The choice of method depends on the research question, sample type, and available instrumentation. Each technique has its own strengths and limitations.

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Western Blotting | Immunodetection using anti-3-nitrotyrosine antibodies after SDS-PAGE. | Widely accessible, good for semi-quantitative analysis of specific proteins. | Antibody specificity can be an issue; may not identify the specific site of nitration. | Validating nitration of a target protein; assessing changes in overall nitration levels. |

| ELISA | Competitive or sandwich immunoassay using anti-3-nitrotyrosine antibodies. | High-throughput, quantitative. | Measures total 3-nitrotyrosine, not protein-specific; subject to antibody cross-reactivity. | Screening for changes in total nitration in biological fluids (e.g., plasma). |

| Immunohistochemistry (IHC) | In situ detection of 3-nitrotyrosine in tissue sections using antibodies. | Provides spatial information on the localization of nitrated proteins. | Primarily qualitative; potential for artifacts. | Identifying cell types and tissue regions with high levels of nitrative stress. |

| Mass Spectrometry (MS) | Identification of the mass shift (+45 Da) caused by nitration on peptides. | Highly specific; can pinpoint the exact site of nitration; enables proteome-wide discovery. | Requires specialized equipment and expertise; challenging for low-abundance modifications. | Unbiased discovery of nitrated proteins and mapping of nitration sites. |

| HPLC with ECD/UV | Separation of hydrolyzed amino acids followed by electrochemical or UV detection of 3-nitrotyrosine. | Highly quantitative for total 3-nitrotyrosine.[19] | Destructive to the protein; does not identify the specific nitrated protein. | Quantifying total 3-nitrotyrosine burden in a complex sample. |

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the most common techniques. It is crucial to include appropriate positive and negative controls in every experiment.

This protocol allows for the semi-quantitative detection of nitrated proteins in a complex mixture.

Self-Validating System: The protocol includes positive (in vitro nitrated protein) and negative (non-nitrated protein) controls to validate antibody specificity and the blotting procedure.

Materials:

-

Protein lysate

-

Positive Control: Peroxynitrite-treated Bovine Serum Albumin (BSA)

-

Negative Control: Untreated BSA

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Mouse or Rabbit anti-3-nitrotyrosine monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Quantify protein concentration of lysates. Prepare positive and negative controls. Mix samples with Laemmli sample buffer.[20]

-

SDS-PAGE: Load 20-50 µg of each sample and control onto an SDS-PAGE gel. Separate proteins by electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]

-

Blocking: After transfer, block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine antibody (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

-

Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using a digital imager or X-ray film.[22]

This workflow outlines a general strategy for the discovery and site-mapping of protein nitration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Choices:

-

Enrichment: Due to the substoichiometric nature of nitration, enrichment of nitrated proteins or peptides using anti-3-nitrotyrosine antibodies is often a critical step to increase the chances of detection by MS.[17][18]

-

Non-reducing Conditions: 3-nitrotyrosine can be chemically reduced to 3-aminotyrosine. Therefore, maintaining non-reducing conditions during sample preparation is sometimes necessary to detect the native modification.[23] However, controlled reduction to aminotyrosine can also be used as part of a specific derivatization strategy for detection.[24]

Procedure:

-

Protein Extraction: Extract proteins from cells or tissues under conditions that minimize artificial nitration (e.g., including free radical scavengers).

-

Enrichment (Optional but Recommended):

-

Perform immunoprecipitation using an anti-3-nitrotyrosine antibody conjugated to beads to enrich for nitrated proteins from the total lysate.

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

-

Protein Digestion: Elute the enriched proteins (or use the total lysate directly) and digest them into peptides using a protease like trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides using reversed-phase liquid chromatography.

-

Elute the peptides directly into the mass spectrometer.

-

The MS acquires a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides.

-

The instrument then selects precursor ions for fragmentation (MS2 or tandem MS), generating fragment ion spectra.[25]

-

-

Data Analysis:

-

Search the MS2 spectra against a protein database (e.g., Swiss-Prot).

-

Specify 3-nitrotyrosine as a variable modification (+45.99 Da on tyrosine).

-

The search engine will identify peptides and, by extension, proteins that are nitrated, and pinpoint the specific modified tyrosine residue.[26]

-

Part 3: Future Directions and Therapeutic Implications

The study of protein nitration is a rapidly evolving field. While 3-nitrotyrosine has been established as a robust biomarker of nitroxidative stress, the focus is shifting towards understanding its role as a functional mediator of disease.[27]

-

Developing Specific Inhibitors: The identification of key nitrated proteins that drive disease pathology opens the door to developing therapeutics that can prevent specific nitration events.[15]

-

Exploring Denitration: Recent evidence suggests the existence of "denitrase" enzymes that can remove the nitro group from tyrosine, reversing the modification.[6] Understanding these repair mechanisms could provide novel therapeutic avenues.

-

Improving Proteomic Techniques: Continued advancements in mass spectrometry sensitivity and enrichment strategies will be crucial for detecting very low-level nitration events that may have significant signaling roles under normal physiological conditions.[25]

Conclusion

Protein nitration is a critical post-translational modification that lies at the crossroads of redox biology and cellular signaling. Its involvement in a plethora of diseases underscores the importance of continued research in this area. By employing a combination of robust immunochemical and mass spectrometric techniques, researchers can unravel the complexities of the nitro-proteome, identify novel biomarkers, and develop targeted therapies for diseases driven by nitroxidative stress.

References

- A Rapid and Selective Mass Spectrometric Method for the Identification of Nitrated Proteins. (n.d.). PubMed.

-

Bartesaghi, S., & Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 51(3), 574-582. Retrieved from [Link]

-

Al-Harbi, S. A. (2022). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Molecules, 27(19), 6668. Retrieved from [Link]

-

Koeck, T., & Fu, X., et al. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247-1256. Retrieved from [Link]

-

Bartesaghi, S., & Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 51(3), 574-582. Retrieved from [Link]

-

Schmidt, P., & Whiteman, M., et al. (2015). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences, 16(12), 29475-29496. Retrieved from [Link]

-

Ferrer-Sueta, G., & Radi, R. (2009). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. AIMS Molecular Science, 4(1), 69-92. Retrieved from [Link]

-

Peluffo, G., & Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research, 75(2), 291-302. Retrieved from [Link]

-

Kaur, S., & Kapoor, N., et al. (2005). Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes. FEBS Letters, 579(19), 4049-4054. Retrieved from [Link]

-

Al-Harbi, S. A. (2022). Nitration of Proteins/Lipids/DNA by Peroxynitrite Derivatives. Encyclopedia MDPI. Retrieved from [Link]

-

Wang, Y., & Xian, M., et al. (2008). A Strategy for Direct Identification of Protein S-Nitrosylation Sites by Quadrupole Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(9), 1353-1360. Retrieved from [Link]

-

Abello, N., & Kerstjens, H. A., et al. (2009). Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. Journal of Proteome Research, 8(7), 3222-3238. Retrieved from [Link]

-

Peluffo, G., & Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research, 75(2), 291-302. Retrieved from [Link]

-

Peluffo, G., & Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research, 75(2), 291-302. Retrieved from [Link]

-

Dudka, J. (2006). Protein nitration in cardiovascular diseases. Postepy higieny i medycyny doswiadczalnej, 60, 437-443. Retrieved from [Link]

-

Pacher, P., & Beckman, J. S., et al. (2016). Protein Nitration in Cardiovascular Diseases. Circulation Research, 118(9), 1318-1320. Retrieved from [Link]

-

Bartesaghi, S., & Radi, R. (2018). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of Chemical Research, 51(3), 574-582. Retrieved from [Link]

-

Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences, 101(12), 4003-4008. Retrieved from [Link]

-

Whyte, B. (2024). What is Protein Nitration? BMG LABTECH. Retrieved from [Link]

-

Ischiropoulos, H. (2009). Role of protein tyrosine nitration in neurodegenerative diseases and atherosclerosis. Current Medicinal Chemistry, 16(24), 3120-3129. Retrieved from [Link]

-

Abello, N., & Kerstjens, H. A., et al. (2009). Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. Journal of Proteome Research, 8(7), 3222-3238. Retrieved from [Link]

-

Shon, D. H., & Kim, Y. S. (2013). Mass Spectrometry Analysis for Nitration of Proteins. Toxicological Research, 29(2), 81-86. Retrieved from [Link]

-

Bartesaghi, S., & Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 51(3), 574-582. Retrieved from [Link]

-

Chaki, M., & Valderrama, R., et al. (2015). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science, 6, 981. Retrieved from [Link]

-

Bottari, B., & D'ovidio, F., et al. (2016). Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. British Journal of Pharmacology, 173(4), 651-671. Retrieved from [Link]

-

Aulak, K. S., & Koeck, T., et al. (2001). Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences, 98(21), 12056-12061. Retrieved from [Link]

-

Chaki, M., & Valderrama, R., et al. (2015). Protein Tyrosine Nitration during Development and Abiotic Stress Response in Plants. Journal of Experimental Botany, 66(16), 4843-4855. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Tyrosine Nitration Specific Antibody Introduction. Retrieved from [Link]

-

Ferreira, A. M., & Barbieri, B., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Proteomics, 145, 78-89. Retrieved from [Link]

-

Daiber, A., & Oelze, M., et al. (2017). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 6(1), 11. Retrieved from [Link]

-

Ferreira, A. M., & Barbieri, B., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Proteomics, 145, 78-89. Retrieved from [Link]

-

Ischiropoulos, H., & Beckman, J. S. (2003). Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? The Journal of Clinical Investigation, 111(2), 163-169. Retrieved from [Link]

-

Corpas, F. J., & Barroso, J. B., et al. (2007). Protein tyrosine nitration: a new challenge in plants. Plant Signaling & Behavior, 2(6), 457-459. Retrieved from [Link]

-

Giasson, B. I., & Duda, J. E., et al. (2000). Widespread Nitration of Pathological Inclusions in Neurodegenerative Synucleinopathies. The American Journal of Pathology, 156(3), 749-754. Retrieved from [Link]

-

Duncan, M. W., & Kyska, H. L. (1998). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Nitric Oxide, 2(5), 349-361. Retrieved from [Link]

-

Daiber, A., & Oelze, M., et al. (2017). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 6(1), 11. Retrieved from [Link]

-

Good, P. F., & Hsu, A., et al. (1998). Protein nitration in Parkinson's disease. Journal of Neuropathology & Experimental Neurology, 57(4), 338-342. Retrieved from [Link]

-

Ohshima, H., & Friesen, M., et al. (1990). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 87(17), 6728-6731. Retrieved from [Link]

-

Tancheva, L. P., & Lazarova, M. I., et al. (2014). Oxidative and Nitrative Stress in Neurodegeneration. Journal of Neuropathology, 2014, 460603. Retrieved from [Link]

-

Castro, L., & Demicheli, V., et al. (2011). Protein tyrosine nitration - Functional alteration or just a biomarker? Free Radical Biology and Medicine, 51(5), 947-955. Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Protein nitration in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of protein tyrosine nitration in neurodegenerative diseases and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. | Semantic Scholar [semanticscholar.org]

- 15. Biochemistry of protein tyrosine nitration in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein nitration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A rapid and selective mass spectrometric method for the identification of nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 19. pnas.org [pnas.org]

- 20. badrilla.com [badrilla.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. abcam.co.jp [abcam.co.jp]

- 23. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Mass Spectrometry Analysis for Nitration of Proteins | Semantic Scholar [semanticscholar.org]

- 27. pnas.org [pnas.org]

Physical and chemical properties of dinitrated tyrosine esters

An In-depth Technical Guide to the Physical and Chemical Properties of Dinitrated Tyrosine Esters

Introduction

Significance of Tyrosine Nitration in Biological Systems